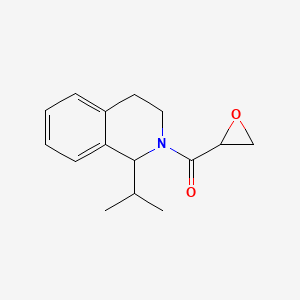![molecular formula C14H19ClN2O3 B2738050 Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate CAS No. 272770-00-0](/img/structure/B2738050.png)
Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate is a synthetic organic compound with a complex structure It is characterized by the presence of an ethyl ester group, a phenyl ring, and a 2-chloroethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate typically involves multiple steps. One common method starts with the reaction of ethyl 3-phenylpropanoate with phosgene to form an intermediate isocyanate. This intermediate is then reacted with 2-chloroethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The 2-chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of amine or thiol derivatives.
Scientific Research Applications
Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate involves its interaction with biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzymatic activity or the disruption of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(([(2-bromoethyl)amino]carbonyl)amino)-3-phenylpropanoate
- Ethyl 2-(([(2-iodoethyl)amino]carbonyl)amino)-3-phenylpropanoate
- Ethyl 2-(([(2-fluoroethyl)amino]carbonyl)amino)-3-phenylpropanoate
Uniqueness
Ethyl 2-(([(2-chloroethyl)amino]carbonyl)amino)-3-phenylpropanoate is unique due to the presence of the 2-chloroethyl group, which imparts specific reactivity and biological activity. Compared to its analogs with different halogen atoms, the chloro derivative may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
ethyl 2-(2-chloroethylcarbamoylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-2-20-13(18)12(17-14(19)16-9-8-15)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTBLKYRYYAGMHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)NCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![dimethyl 5-[4-(tert-butyl)phenyl]-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2737967.png)
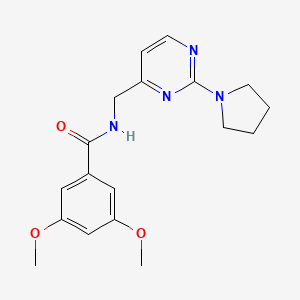
![2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide](/img/structure/B2737969.png)

![N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2737972.png)
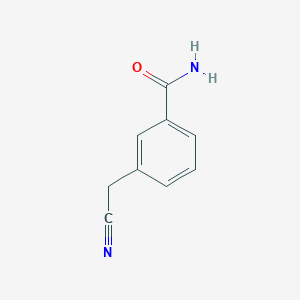
![1-Phenyl-3-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2737975.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![4-tert-butyl-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2737981.png)
![2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2737982.png)
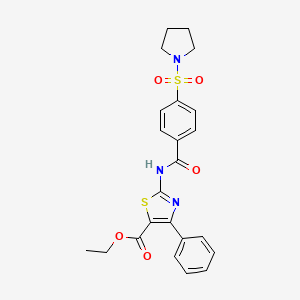
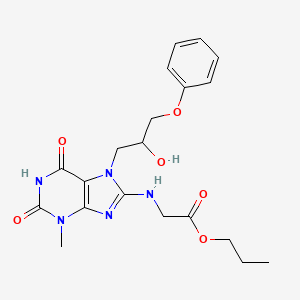
![[2-(2-fluoro-5-nitroanilino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2737988.png)
